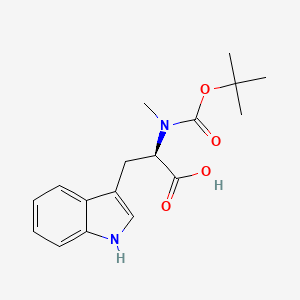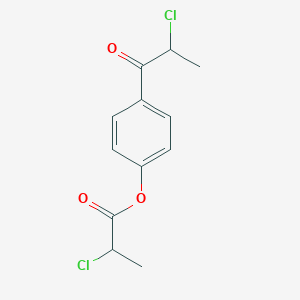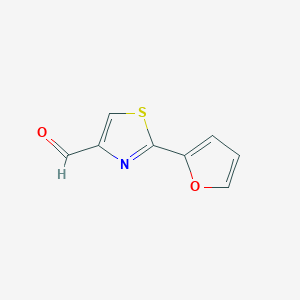
Boc-Nalpha-methyl-D-tryptophan
Descripción general
Descripción
Boc-Nalpha-methyl-D-tryptophan is a biochemical used for proteomics research . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.37 .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as Boc-Nalpha-methyl-D-tryptophan, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Boc-Nalpha-methyl-D-tryptophan is represented by the molecular formula C17H22N2O4 . The molecular weight of this compound is 318.4 g/mol .Chemical Reactions Analysis
The Boc group in Boc-Nalpha-methyl-D-tryptophan is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis
Boc-Nalpha-methyl-D-tryptophan has a molecular formula of C17H22N2O4 and a molecular weight of 318.4 g/mol . It is classified as an irritant .Aplicaciones Científicas De Investigación
Proteomics Research
Boc-Nalpha-methyl-D-tryptophan is utilized in proteomics research for the study of protein interactions and functions. It serves as a building block in peptide synthesis, particularly in the modification of tryptophan residues . This compound aids in the investigation of protein structure and proteome-wide identification of tryptophan-containing peptides, which is crucial for understanding protein function and interaction networks.
Biochemistry Applications
In biochemistry , this compound is used to selectively label tryptophan amino acids in proteins. This selective labeling is essential for studying protein-mediated phase separation and cation–π interactions, which are vital in many biochemical processes . Such detailed analysis can lead to a better understanding of protein dynamics and function.
Medical Research
Boc-Nalpha-methyl-D-tryptophan has potential applications in medical research , particularly in the field of bioluminescence. It can be used to study the biochemical pathways of bioluminescent organisms, which have implications for developing novel medical diagnostics and treatments . This research can illuminate new ways to visualize and treat diseases.
Pharmaceutical Development
In pharmaceutical development , this compound plays a role in the synthesis of complex molecules. It is used in the development of therapeutic antibodies and other biologics, contributing to the creation of new treatments for various diseases . Its role in the synthesis of PROTACs (proteolysis targeting chimeras) is particularly noteworthy, as these molecules represent a new class of therapeutic agents.
Neuroscience
Boc-Nalpha-methyl-D-tryptophan is relevant in neuroscience for studying tryptophan metabolism and its implications for neurological and psychiatric disorders . Understanding the metabolism of tryptophan can lead to mechanism-oriented therapies for conditions such as Alzheimer’s disease and depression.
Enzymology
In enzymology , this compound is used to study enzyme kinetics and mechanisms. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the catalytic functions of enzymes and their roles in various biological processes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQCIKDAEIMMEU-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Nalpha-methyl-D-tryptophan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)


![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)


![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)
